

FPI-1465 biological targets and pathways

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Compound of Interest		
Compound Name:	FPI-1465	
Cat. No.:	B8531612	Get Quote

An in-depth analysis of the available scientific and clinical literature reveals that the designation "FPI-1465" does not correspond to a well-characterized biological agent with established targets and pathways. Instead, the relevant investigational drug with a similar identifier is [225Ac]-FPI-1434, a radioimmunotherapeutic agent. This technical guide will focus on the biological targets and mechanism of action of [225Ac]-FPI-1434 and its associated components.

Introduction to [225Ac]-FPI-1434

[225Ac]-FPI-1434 is a targeted alpha-therapy agent currently under clinical investigation for the treatment of various solid tumors. It consists of a humanized monoclonal antibody, FPI-1175, which is conjugated to a chelator that securely holds the potent alpha-emitting radionuclide, Actinium-225. The therapeutic strategy is based on the precise delivery of cytotoxic radiation to cancer cells that express the specific target of the antibody.

Biological Target: Insulin-like Growth Factor-1 Receptor (IGF-1R)

The primary biological target of the antibody component (FPI-1175) of [225Ac]-FPI-1434 is the Insulin-like Growth Factor-1 Receptor (IGF-1R)[1]. IGF-1R is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.

IGF-1R Signaling Pathway





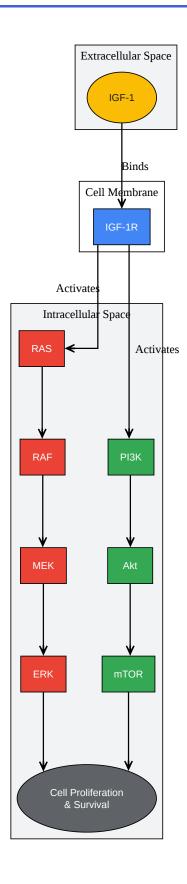


Upon binding of its ligands, primarily IGF-1 and IGF-2, the IGF-1R undergoes a conformational change, leading to autophosphorylation of its intracellular kinase domains. This activation initiates a cascade of downstream signaling events through two major pathways:

- PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation. Activated IGF-1R phosphorylates and activates Phosphoinositide 3-kinase (PI3K), which in turn activates Akt. Akt then modulates a variety of substrates, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival, and inhibit apoptosis.
- RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in regulating gene
 expression and cell proliferation. Activated IGF-1R can also activate the Ras-Raf-MEK-ERK
 cascade, leading to the phosphorylation of transcription factors that drive cell cycle
 progression.

Elevated expression and activation of IGF-1R have been implicated in the pathogenesis and progression of a wide range of human cancers, making it an attractive target for anticancer therapies.





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Figure 1: Simplified IGF-1R Signaling Pathway.

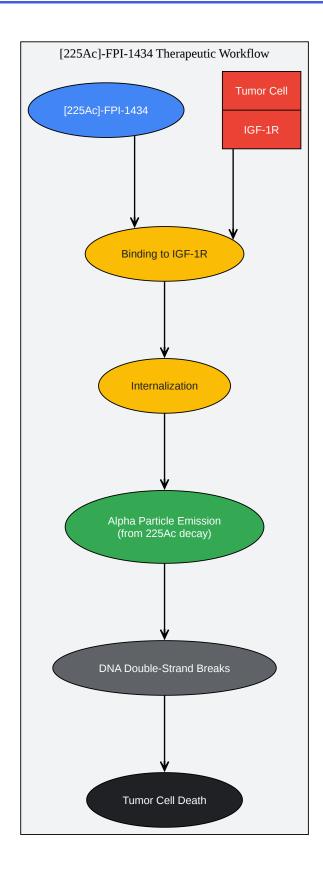


Mechanism of Action of [225Ac]-FPI-1434

The mechanism of action of [225Ac]-FPI-1434 is a multi-step process designed for targeted cytotoxicity:

- Targeting: Following intravenous administration, the FPI-1175 antibody component of [225Ac]-FPI-1434 circulates in the bloodstream and specifically binds to IGF-1R expressed on the surface of tumor cells.
- Internalization: Upon binding, the [225Ac]-FPI-1434/IGF-1R complex is internalized by the cancer cell.
- Payload Delivery: Once inside the cell, the Actinium-225 (225Ac) radionuclide undergoes a series of radioactive decays, emitting four high-energy alpha particles.
- Cytotoxicity: Alpha particles are highly potent cytotoxic agents that cause double-strand breaks in the DNA of the cancer cell, leading to cell death. The short path length of alpha particles minimizes damage to surrounding healthy tissues.





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Figure 2: Mechanism of Action of [225Ac]-FPI-1434.



Clinical Development and Investigated Tumor Types

[225Ac]-FPI-1434 is being evaluated in Phase 1/2 clinical trials for patients with locally advanced or metastatic solid tumors that demonstrate uptake of an associated imaging agent, [111In]-FPI-1547[1][2][3]. The imaging agent utilizes the same targeting antibody (FPI-1175) to identify patients whose tumors express IGF-1R and are therefore more likely to respond to the therapy.

Tumor types that have been investigated include:

- Endometrial Cancer[1][2]
- Cervical Cancer[1][2]
- Ovarian Cancer[1][2]
- Triple-Negative Breast Cancer (TNBC)[1][2]
- HER2-negative Breast Cancer[1][2]
- Head and Neck Squamous Cell Carcinoma (HNSCC)[1][2]
- Adrenocortical Carcinoma (ACC)[1]
- Uveal Melanoma[1]

Quantitative Data and Experimental Protocols

As the development of [225Ac]-FPI-1434 is ongoing, detailed quantitative data such as binding affinities (Kd), IC50/EC50 values from preclinical studies, and comprehensive experimental protocols are not yet publicly available in peer-reviewed literature. The primary source of information comes from clinical trial registrations.

Clinical Trial Design Overview (NCT03746431)

The following table summarizes the key aspects of the Phase 1/2 clinical trial for [225Ac]-FPI-1434[1][2][3].



Parameter	Description	
Study Title	A Phase 1/2 Study of [225Ac]-FPI-1434 Injection in Patients with Locally Advanced or Metastatic Solid Tumors	
Phase	Phase 1/2	
Study Design	Non-randomized, multi-center, open-label	
Primary Objectives	To investigate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of [225Ac]-FPI-1434. To establish the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).	
Key Inclusion Criteria	Histologically or cytologically documented locally advanced, inoperable, metastatic, or recurrent solid tumors of specified types. Measurable or evaluable disease (RECIST 1.1). ECOG Performance Status of 0 or 1.	
Key Exclusion Criteria	Prior systemic therapeutic radiopharmaceutical within 6 months. Uncontrolled brain metastasis. Anticancer therapy or external beam radiation within 14 days of imaging agent dosing.	
Interventions	[111In]-FPI-1547 Injection (imaging agent). [225Ac]-FPI-1434 Injection (therapeutic agent).	

Summary

While the query for "FPI-1465" did not yield specific information on a biological agent, the closely related investigational drug, [225Ac]-FPI-1434, is a targeted alpha-therapy that holds promise for the treatment of various solid tumors. Its mechanism of action is centered on the specific targeting of the Insulin-like Growth Factor-1 Receptor (IGF-1R) via the FPI-1175 antibody, leading to the delivery of a potent alpha-emitting radionuclide, Actinium-225, to cancer cells. The subsequent induction of extensive DNA damage results in tumor cell death.



The ongoing clinical trials will provide further insights into the safety and efficacy of this therapeutic approach.

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